molecular formula C30H26N2O6S2 B11091353 N,N'-1,2-Cyclohexanediylbisdibenzo[B,D]furan-2-sulfonamide

N,N'-1,2-Cyclohexanediylbisdibenzo[B,D]furan-2-sulfonamide

Cat. No.: B11091353
M. Wt: 574.7 g/mol
InChI Key: NERYWDUDVIKQSR-UHFFFAOYSA-N
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Description

N,N’-1,2-Cyclohexanediylbisdibenzo[B,D]furan-2-sulfonamide is a complex organic compound belonging to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . The structure of this compound includes a cyclohexane ring fused with dibenzo[b,d]furan and sulfonamide groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of N,N’-1,2-Cyclohexanediylbisdibenzo[B,D]furan-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired compound . Industrial production methods may vary, but they generally follow similar principles, scaling up the laboratory procedures to produce larger quantities efficiently.

Chemical Reactions Analysis

N,N’-1,2-Cyclohexanediylbisdibenzo[B,D]furan-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified furan derivatives with altered functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antibacterial and antifungal agent due to its ability to disrupt microbial cell processes . Additionally, it is studied for its potential use in treating various diseases, including cancer and inflammatory conditions. In the industry, it is used in the development of new materials with specific properties, such as enhanced stability and reactivity .

Mechanism of Action

The mechanism of action of N,N’-1,2-Cyclohexanediylbisdibenzo[B,D]furan-2-sulfonamide involves its interaction with specific molecular targets within cells. The sulfonamide groups are known to inhibit enzymes involved in critical metabolic pathways, leading to the disruption of cellular functions . This inhibition can result in the death of microbial cells or the suppression of disease-related processes in human cells. The exact molecular pathways involved may vary depending on the specific application and target organism .

Comparison with Similar Compounds

N,N’-1,2-Cyclohexanediylbisdibenzo[B,D]furan-2-sulfonamide can be compared with other furan derivatives, such as dibenzo[b,d]furan and naphtho[1,2-b]benzofuran . These compounds share similar structural features but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C30H26N2O6S2

Molecular Weight

574.7 g/mol

IUPAC Name

N-[2-(dibenzofuran-2-ylsulfonylamino)cyclohexyl]dibenzofuran-2-sulfonamide

InChI

InChI=1S/C30H26N2O6S2/c33-39(34,19-13-15-29-23(17-19)21-7-1-5-11-27(21)37-29)31-25-9-3-4-10-26(25)32-40(35,36)20-14-16-30-24(18-20)22-8-2-6-12-28(22)38-30/h1-2,5-8,11-18,25-26,31-32H,3-4,9-10H2

InChI Key

NERYWDUDVIKQSR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)NS(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43)NS(=O)(=O)C5=CC6=C(C=C5)OC7=CC=CC=C76

Origin of Product

United States

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